Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate
CAS No.:
Cat. No.: VC20735008
Molecular Formula: C22H25NO3
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H25NO3 |
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Molecular Weight | 351.4 g/mol |
IUPAC Name | benzyl N-[4-(4-acetylphenyl)cyclohexyl]carbamate |
Standard InChI | InChI=1S/C22H25NO3/c1-16(24)18-7-9-19(10-8-18)20-11-13-21(14-12-20)23-22(25)26-15-17-5-3-2-4-6-17/h2-10,20-21H,11-15H2,1H3,(H,23,25) |
Standard InChI Key | FAYCTWZTFLPLCQ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate is a complex organic compound belonging to the carbamate class, which are esters of carbamic acid. This compound features a benzyl group attached to a cyclohexyl moiety with an acetylphenyl substituent, making it a significant structure in organic chemistry and medicinal applications.
Key Structural Data:
Property | Description |
---|---|
Molecular Formula | Not explicitly stated in available sources |
Molecular Weight | Not explicitly stated in available sources |
Functional Groups | Carbamate (-OC(=O)N-), Acetylphenyl |
Synthesis Methods
The synthesis of Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate typically involves careful control of reaction conditions, including temperature, solvent choice, and the stoichiometry of reactants. While specific synthesis protocols for this compound are not detailed in the available literature, general carbamate synthesis often employs carbamoyl chlorides or similar precursors in the presence of catalysts like zinc chloride .
General Synthesis Steps:
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Preparation of Precursors: Synthesis of the cyclohexyl and acetylphenyl components.
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Formation of Carbamate: Reaction of the precursors with a carbamoyl chloride or similar reagent.
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Purification: Use of chromatography techniques to isolate the final product.
Potential Applications
Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate is hypothesized to have potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. The carbamate group is known for its biological activity, which could be leveraged in drug design.
Potential Therapeutic Targets:
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Neurological Disorders: Carbamates have been explored for their neuroprotective effects.
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Inflammatory Conditions: The acetylphenyl group may contribute to anti-inflammatory properties.
Chemical Reactions and Mechanisms
While the specific mechanisms by which Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate exerts its effects are not fully elucidated, carbamates generally undergo reactions that require careful control of conditions such as temperature and solvent choice. These reactions can involve hydrolysis, amination, or other transformations typical of carbamates.
Reaction Conditions:
Reaction Type | Conditions |
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Hydrolysis | Water, Base (e.g., NaOH) |
Amination | Amine, Catalyst (e.g., ZnCl2) |
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